Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a brominated methoxyphenyl moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-21-15(19)18-8-6-17(7-9-18)11-12-10-13(16)4-5-14(12)20-2/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNDISXJONPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Brominated Methoxyphenyl Intermediate: The starting material, 5-bromo-2-methoxybenzyl chloride, is prepared by bromination of 2-methoxybenzyl chloride using bromine in the presence of a suitable solvent.
Nucleophilic Substitution Reaction: The brominated intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the study of biochemical pathways and mechanisms of action.
Industrial Applications: Employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Ethyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate: Similar structure but with a chlorinated phenyl group instead of a brominated methoxyphenyl group.
Ethyl 4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate: Contains a dimethoxyphenyl group instead of a brominated methoxyphenyl group.
Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate: Features a fluorinated phenyl group instead of a brominated methoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
